molecular formula C21H32N4O2 B4756064 N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide

N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide

Cat. No.: B4756064
M. Wt: 372.5 g/mol
InChI Key: BFNZQSIRPUSVPY-UHFFFAOYSA-N
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Description

N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide is a complex organic compound that features a unique combination of cyclododecyl, pyrazolyl, and isoxazolecarboxamide groups

Preparation Methods

The synthesis of N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Isoxazole ring synthesis: This step involves the cyclization of β-keto nitriles with hydroxylamine.

    Coupling reactions: The final step involves coupling the cyclododecyl group with the pyrazole and isoxazole intermediates using reagents like carbodiimides or other coupling agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or isoxazole rings, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide can be compared with similar compounds such as:

    N-cyclododecyl-3-(1H-pyrazol-4-yl)-5-isoxazolecarboxamide: Lacks the dimethyl groups on the pyrazole ring.

    N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-oxazolecarboxamide: Contains an oxazole ring instead of an isoxazole ring.

Properties

IUPAC Name

N-cyclododecyl-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-16-18(15-22-25(16)2)19-14-20(27-24-19)21(26)23-17-12-10-8-6-4-3-5-7-9-11-13-17/h14-15,17H,3-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNZQSIRPUSVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NOC(=C2)C(=O)NC3CCCCCCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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